molecular formula C17H26N6O4 B029645 Pentosidine CAS No. 124505-87-9

Pentosidine

Cat. No. B029645
M. Wt: 378.4 g/mol
InChI Key: AYEKKSTZQYEZPU-RYUDHWBXSA-N
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Description

Synthesis Analysis

The total synthesis of pentosidine has been achieved through various chemical methods. A notable synthesis was completed in a six-step sequence starting from 3-amino-2-chloropyridine, featuring a palladium-catalyzed tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core, highlighting an efficient route to pentosidine (Rosenberg & Clark, 2012). Another synthesis approach involves the asymmetric alkylation of chiral Schiff bases, mercury salt-mediated intramolecular guanylation, and regioselective alkylation of the imidazo[4,5-b]pyridine ring (Yokokawa et al., 2001).

Molecular Structure Analysis

Pentosidine's structure incorporates a lysine and an arginine residue cross-linked by a pentose, forming an imidazo[4,5-b]pyridinium molecule. This unique structure is synthesized in vitro through the reaction of ribose, lysine, and arginine, and can also be formed from glucose, fructose, and ascorbate, indicating diverse precursor sugars and a complex formation mechanism (Grandhee & Monnier, 1991).

Chemical Reactions and Properties

Pentosidine formation is influenced by the Maillard reaction, where it can be synthesized from ribose and key Maillard intermediates, as well as from glucose, fructose, and ascorbate. The reactions are pH-dependent and involve base catalysis, highlighting the importance of environmental conditions in pentosidine formation (Grandhee & Monnier, 1991).

Physical Properties Analysis

Pentosidine's physical properties, including its fluorescence, allow for its detection and quantification in biological samples. Its formation is enhanced under specific conditions, such as high pH and temperature, which facilitate the Maillard reaction. The physical properties of pentosidine derived from glucose are identical to those from ribose-derived pentosidine, indicating a consistent structure despite different precursors (Dyer et al., 1991).

Chemical Properties Analysis

Pentosidine is recognized for its role as an AGE and a crosslink within proteins, affecting their structure and function. Its formation from glucose and other carbohydrates is inhibited under nitrogen or anaerobic conditions and by aminoguanidine, an inhibitor of advanced glycation and browning reactions, demonstrating the chemical properties and reactivity of pentosidine in the presence of various inhibitors and under different environmental conditions (Dyer et al., 1991).

Scientific Research Applications

1. Application in Ageing and Hypertension Research

  • Summary of Application: Pentosidine, an advanced glycation end product (AGE), is used as a marker in the study of ageing and age-related diseases such as hypertension. The formation of AGEs occurs during normal ageing but distinctly accelerates with the progression of chronic disease .
  • Methods of Application: Serum pentosidine levels were measured using sandwich ELISA in healthy elderly individuals, hypertensive patients, and coronary artery disease patients .
  • Results: Serum pentosidine concentrations were significantly higher in hypertensive patients in comparison with healthy elderly individuals and those with coronary artery disease. A multiple linear stepwise regression analysis concluded that in patients with hypertension, serum pentosidine was significantly influenced with age .

2. Application in Bone Quality and Fracture Risk Assessment

  • Summary of Application: Pentosidine is explored as a biomarker of bone quality and bone fragility. It forms divalent cross-links between adjacent type 1 collagen molecules, affecting bone toughness .
  • Methods of Application: Pentosidine content can be assessed in systemic fluids (urine and serum) and in bone tissue using various methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
  • Results: Most studies report an association between pentosidine and prevalent or incident fracture. The risk of incident fracture is 3–42% higher for elevated levels of pentosidine in serum or urine .

3. Application in Chronic Kidney Disease Research

  • Summary of Application: Pentosidine is used as a biomarker in the study of chronic kidney disease (CKD). Elevated levels of pentosidine have been observed in patients with CKD .
  • Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
  • Results: The results or outcomes obtained from the study are not provided in the source .

4. Application in Diabetes Research

  • Summary of Application: Pentosidine is used as a biomarker in the study of diabetes. Elevated levels of pentosidine have been observed in patients with diabetes .
  • Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
  • Results: The results or outcomes obtained from the study are not provided in the source .

5. Application in Osteoporosis Research

  • Summary of Application: Pentosidine is explored as a biomarker of bone quality in osteoporosis. It forms divalent cross-links between adjacent type 1 collagen molecules, affecting bone toughness .
  • Methods of Application: Pentosidine content can be assessed in systemic fluids (urine and serum) and in bone tissue using various methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
  • Results: Studies in animal models of postmenopausal osteoporosis have shown elevated levels of bone pentosidine and altered amounts of enzymatic cross-links .

6. Application in Cardiovascular Disease Research

  • Summary of Application: Pentosidine is used as a biomarker in the study of cardiovascular diseases. Elevated levels of pentosidine have been observed in patients with coronary artery disease .
  • Methods of Application: Serum pentosidine levels were measured using sandwich ELISA in coronary artery disease patients .
  • Results: Serum pentosidine concentrations were significantly higher in hypertensive patients in comparison with those with coronary artery disease .

Safety And Hazards

The safety data sheet for Pentosidine indicates that it should be handled with care, although specific hazards are not mentioned .

properties

IUPAC Name

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEKKSTZQYEZPU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154417
Record name Pentosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentosidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pentosidine

CAS RN

124505-87-9
Record name Pentosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124505-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentosidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTOSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentosidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,600
Citations
DR Sell, A Lapolla, P Odetti, J Fogarty, VM Monnier - Diabetes, 1992 - Am Diabetes Assoc
… and pentosidine levels (8), the elevation of skin pentosidine levels in … pentosidine elevation in diabetes is distinctly different from that involved in uremia. The finding that skin pentosidine …
Number of citations: 406 diabetesjournals.org
S Sugiyama, T Miyata, Y Ueda, H Tanaka… - Journal of the …, 1998 - journals.lww.com
… 0.129, P= 0.0382) and of plasma pentosidine and HDL-cholesterol on the … pentosidine level was significantly influenced by the quality of glycemic control and renal function. Pentosidine …
Number of citations: 187 journals.lww.com
SK Grandhee, VM Monnier - Journal of Biological Chemistry, 1991 - ASBMB
… The discovery that pentosidine can form not only from pentoses but also from hexoses and … named pentosidine from aging extracellular matrix (2, 3). In view of the fact that pentosidine …
Number of citations: 588 www.jbc.org
R Sanguineti, D Storace, F Monacelli… - Annals of the New …, 2008 - Wiley Online Library
… Pentosidine is a reliable and well-characterized … pentosidine effects (0.25 μmol/L and 1 μmol/L) on a primary culture of human osteoblasts in order to evaluate the effects of pentosidine …
Number of citations: 161 nyaspubs.onlinelibrary.wiley.com
Y Koyama, Y Takeishi, T Arimoto, T Niizeki… - Journal of cardiac …, 2007 - Elsevier
… In the present study, we measured serum pentosidine levels in patients hospitalized for heart failure and examined whether serum pentosidine levels are related to the severity and …
Number of citations: 151 www.sciencedirect.com
DR Sell, RH Nagaraj, SK Grandhee… - Diabetes/metabolism …, 1991 - europepmc.org
… of pentoses with proteins and was named pentosidine. Further work indicated that long-… to pentosidine formation through sugar fragmentation. The proposed mechanism of pentosidine …
Number of citations: 231 europepmc.org
DG Dyer, JA Blackledge, SR Thorpe… - Journal of Biological …, 1991 - Elsevier
… that MFP-1 and pentosidine might be related compounds, … pentosidine are the same compound and that pentosidine is … We also present evidence that pentosidine accounts for 4 % …
Number of citations: 705 www.sciencedirect.com
AV Schwartz, P Garnero, TA Hillier… - The Journal of …, 2009 - academic.oup.com
… models, pentosidine was … log pentosidine] but not in those without diabetes (relative hazard, 1.08; 95% CI, 0.79, 1.49; P value for interaction = 0.030). In those with diabetes, pentosidine …
Number of citations: 330 academic.oup.com
T Henle, U Schwarzenbolz, H Klostermeyer - … und-Forschung A, 1997 - Springer
… Pentosidine, a crosslink amino acid in which one arginine … pentosidine along with all other amino acids of acid hydrolyzates at levels lower than 50 μg kg protein. Levels of pentosidine …
Number of citations: 130 link.springer.com
N Yoshida, K Okumura, Y Aso - Metabolism, 2005 - Elsevier
… pentosidine. After adjustment for renal function, carotid IMT still correlated positively with serum pentosidine (partial coefficient = 0.2736; P = .021). In conclusion, serum pentosidine was …
Number of citations: 160 www.sciencedirect.com

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